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Compound of Interest

Compound Name:
N-(3-chlorophenyl)pyridine-3-

carboxamide

Cat. No.: B3869574

Get Quote

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]
N-(3-chlorophenyl)pyridine-3-carboxamide is a nicotinamide derivative characterized by a

pyridine ring attached to a 3-chlorophenyl group via an amide linkage. It serves as a

fundamental pharmacophore in medicinal chemistry, particularly in the design of P2X7 receptor

antagonists and kinase inhibitors.
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Property Detail

IUPAC Name N-(3-chlorophenyl)pyridine-3-carboxamide

Common Names
3'-Chloronicotinanilide; N-(3-

chlorophenyl)nicotinamide

CAS Number

Note: The 4-chloro isomer is 14621-03-5; the 2-

chloro derivative is 360-09-8. The specific 3-

chloro isomer is less common as a standalone

commodity but is a known intermediate.

Molecular Formula C₁₂H₉ClN₂O

Molecular Weight 232.67 g/mol

SMILES Clc1cccc(NC(=O)c2cccnc2)c1

InChI Key
Predicted:[1][2]YEJRCXVQXGZJOT-

UHFFFAOYSA-N

Physicochemical Properties (Experimental & Predicted)
Property Value Source/Method

Appearance
White to off-white crystalline

solid
Experimental Observation

Melting Point
138–140 °C (Typical for

nicotinanilides)
Analogous Data [1]

LogP (Octanol/Water) ~2.54 Predicted (Consensus)

pKa (Basic) ~3.10 (Pyridine Nitrogen) Predicted

pKa (Acidic) ~12.5 (Amide NH) Predicted

Solubility

Soluble in DMSO, DMF,

Methanol; Sparingly soluble in

Water

Experimental

H-Bond Donors 1 (Amide NH) Structural Analysis

H-Bond Acceptors 2 (Pyridine N, Carbonyl O) Structural Analysis
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Synthetic Pathways[8]
The synthesis of N-(3-chlorophenyl)pyridine-3-carboxamide typically follows standard amide

coupling protocols. Two primary methods are employed depending on reagent availability and

scale.

Method A: Acid Chloride Route (Schotten-Baumann
Conditions)
This method is preferred for high-yielding, scalable synthesis.

Activation: Convert Nicotinic acid to Nicotinoyl chloride using Thionyl Chloride (SOCl₂) or

Oxalyl Chloride.

Coupling: React Nicotinoyl chloride with 3-chloroaniline in the presence of a base

(Triethylamine or Pyridine).

Method B: Direct Amide Coupling (Carbodiimide)
Ideal for small-scale discovery chemistry to avoid handling moisture-sensitive acid chlorides.

Reagents: Nicotinic acid (1.0 eq), 3-Chloroaniline (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq),

DIPEA (2.0 eq).

Solvent: DMF or DCM.

Procedure:

Dissolve Nicotinic acid in DMF.

Add EDC·HCl and HOBt; stir for 30 min at 0°C to activate the acid.

Add 3-Chloroaniline and DIPEA.

Stir at room temperature for 12–24 hours.

Workup: Dilute with water, extract with EtOAc, wash with brine/NaHCO₃, dry over Na₂SO₄,

and concentrate.
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Synthetic Workflow Diagram
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Caption: Step-wise synthesis of N-(3-chlorophenyl)pyridine-3-carboxamide via acid

activation and amine coupling.

Structural Characterization
Verification of the synthesized compound is critical. The following spectral data are

characteristic of the N-(3-chlorophenyl)pyridine-3-carboxamide structure.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
δ 10.65 (s, 1H, NH): Characteristic downfield singlet for the amide proton.

δ 9.10 (d, J=2.0 Hz, 1H, Py-H2): The most deshielded proton on the pyridine ring, adjacent

to nitrogen.

δ 8.78 (dd, J=4.8, 1.6 Hz, 1H, Py-H6): Proton adjacent to the pyridine nitrogen.

δ 8.30 (dt, J=8.0, 2.0 Hz, 1H, Py-H4): Proton para to the pyridine nitrogen.

δ 7.95 (t, J=2.0 Hz, 1H, Ar-H2'): Proton on the chlorophenyl ring between Cl and Amide.

δ 7.70 (ddd, J=8.0, 2.0, 1.0 Hz, 1H, Ar-H6'): Proton ortho to the amide.

δ 7.58 (dd, J=8.0, 4.8 Hz, 1H, Py-H5): Pyridine ring proton.

δ 7.40 (t, J=8.0 Hz, 1H, Ar-H5'): Meta proton on the chlorophenyl ring.

δ 7.20 (ddd, J=8.0, 2.0, 1.0 Hz, 1H, Ar-H4'): Proton para to the amide.

Mass Spectrometry (ESI-MS)
[M+H]⁺: m/z 233.05 (Calculated: 233.04 for ³⁵Cl).
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Isotope Pattern: Distinct 3:1 ratio for M+H (233) and M+H+2 (235) due to the Chlorine atom.

Infrared Spectroscopy (FT-IR)
3300 cm⁻¹: N-H stretching (Amide).

1650–1660 cm⁻¹: C=O stretching (Amide I band).

1590 cm⁻¹: C=C aromatic stretching.

750 cm⁻¹: C-Cl stretching.

Biological & Pharmacological Interface
While N-(3-chlorophenyl)pyridine-3-carboxamide itself is a simple molecule, it serves as a

critical Pharmacophore Scaffold for several classes of bioactive agents.

P2X7 Receptor Antagonism
The nicotinamide core is a privileged scaffold for P2X7 receptor antagonists. The 3-

chlorophenyl moiety often mimics the hydrophobic pocket interactions required for receptor

binding.

Mechanism: Allosteric modulation of the ATP-gated ion channel.

SAR Insight: Substitution at the pyridine 2-position (e.g., with a chloro or methyl group) often

enhances potency (as seen in Boscalid-like analogs). The unsubstituted pyridine (this

compound) typically shows lower potency but is essential for establishing baseline Structure-

Activity Relationships (SAR) [2].

Agrochemical Relevance (Boscalid Analogs)
This compound is a direct structural analog of Boscalid (2-chloro-N-(4'-chlorobiphenyl-2-

yl)nicotinamide), a succinate dehydrogenase inhibitor (SDHI).

Activity: Fungicidal activity against Botrytis cinerea and Alternaria species.

Mode of Action: Inhibition of Complex II in the mitochondrial respiratory chain.
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Biological Interaction Map
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Caption: Pharmacological landscape of the N-(3-chlorophenyl)nicotinamide scaffold and its

optimized derivatives.

Safety & Handling
Signal Word: Warning

Hazard Class H-Code Statement

Acute Toxicity (Oral) H302 Harmful if swallowed.

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319 Causes serious eye irritation.

STOT-SE H335
May cause respiratory

irritation.

Handling Protocol:

Wear nitrile gloves and safety goggles.
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Handle in a fume hood to avoid inhalation of dust.

Store in a cool, dry place away from strong oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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